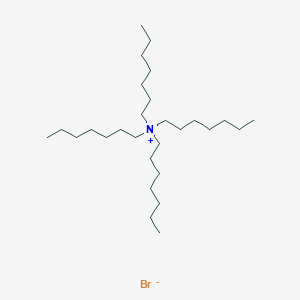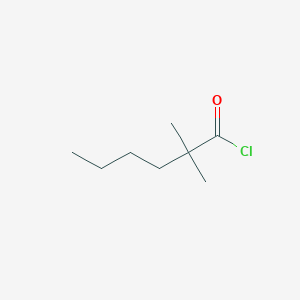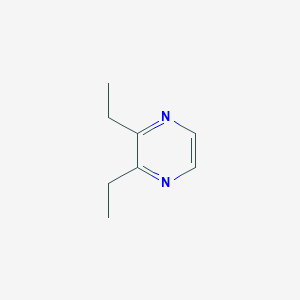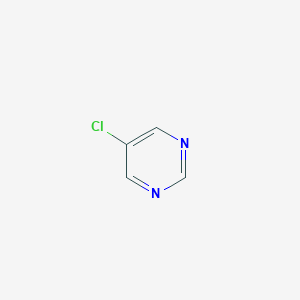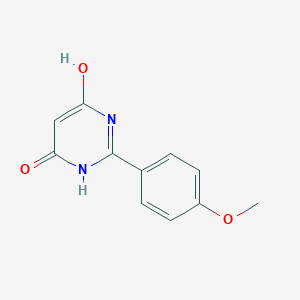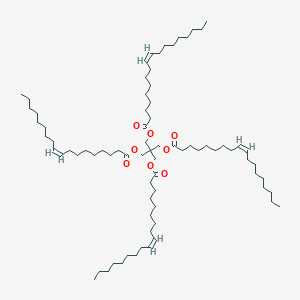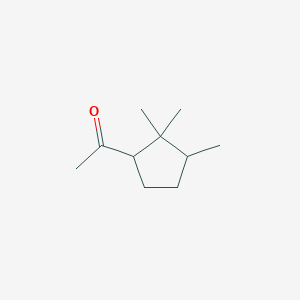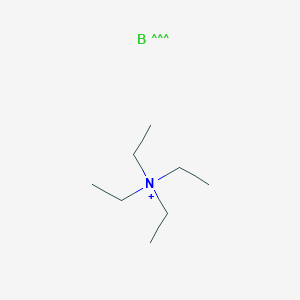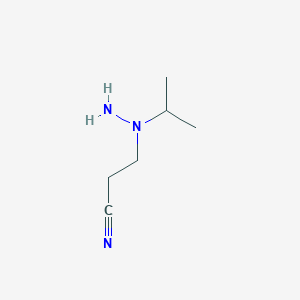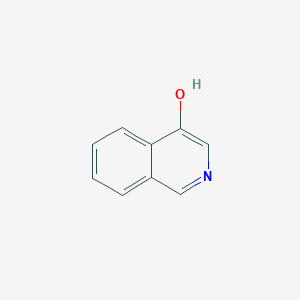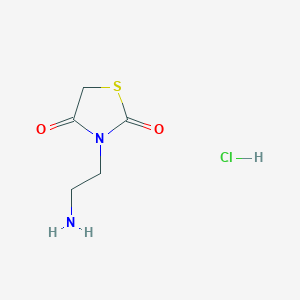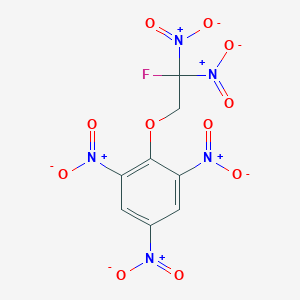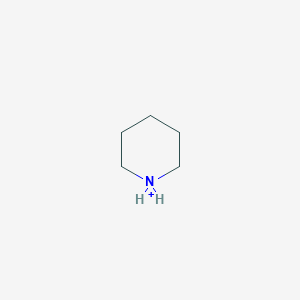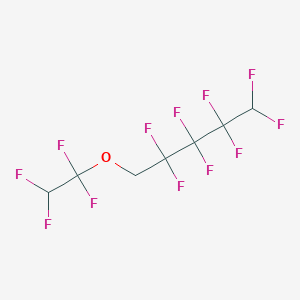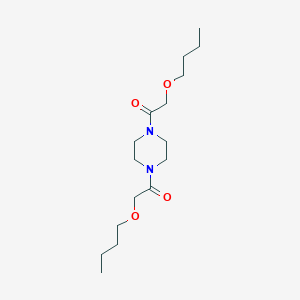
Piperazine, 1,4-bis(butoxyacetyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperazine, 1,4-bis(butoxyacetyl)-, also known as Boc-Pip, is a chemical compound used in scientific research for various applications. It is a white crystalline solid that is soluble in many organic solvents and has a molecular weight of 406.52 g/mol.
Mecanismo De Acción
Piperazine, 1,4-bis(butoxyacetyl)- does not have a specific mechanism of action as it is not a drug. However, it is used as a precursor for the synthesis of other molecules that may have specific mechanisms of action.
Efectos Bioquímicos Y Fisiológicos
Piperazine, 1,4-bis(butoxyacetyl)- does not have any known biochemical or physiological effects as it is not used as a drug.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Piperazine, 1,4-bis(butoxyacetyl)- has several advantages for lab experiments. It is a stable compound that can be easily stored and transported. It is also readily available and relatively inexpensive. However, Piperazine, 1,4-bis(butoxyacetyl)- has some limitations. It is not soluble in water, which can make it difficult to use in aqueous solutions. It also has a high melting point, which can make it difficult to handle in some experiments.
Direcciones Futuras
There are several future directions for the use of Piperazine, 1,4-bis(butoxyacetyl)- in scientific research. One potential application is in the development of new drugs. Piperazine, 1,4-bis(butoxyacetyl)- can be used as a building block for the synthesis of new molecules that may have therapeutic effects. Another potential application is in the development of new materials. Piperazine, 1,4-bis(butoxyacetyl)- can be used as a precursor for the synthesis of polymers and other materials with unique properties. Overall, Piperazine, 1,4-bis(butoxyacetyl)- has a wide range of potential applications in scientific research and is a valuable tool for researchers in many fields.
Métodos De Síntesis
The synthesis of Piperazine, 1,4-bis(butoxyacetyl)- involves a two-step process. In the first step, piperazine is reacted with butyl chloroformate to form N-Boc-piperazine. In the second step, N-Boc-piperazine is reacted with acetic anhydride to produce Piperazine, 1,4-bis(butoxyacetyl)-. The reaction is carried out under an inert atmosphere and the product is purified by column chromatography.
Aplicaciones Científicas De Investigación
Piperazine, 1,4-bis(butoxyacetyl)- is used in scientific research for various applications, including peptide synthesis, drug discovery, and as a building block for organic synthesis. It is commonly used as a protecting group for the amine functional group in peptide synthesis. Piperazine, 1,4-bis(butoxyacetyl)- is also used in the development of new drugs and as a precursor for the synthesis of other organic molecules.
Propiedades
Número CAS |
17149-27-8 |
|---|---|
Nombre del producto |
Piperazine, 1,4-bis(butoxyacetyl)- |
Fórmula molecular |
C16H30N2O4 |
Peso molecular |
314.42 g/mol |
Nombre IUPAC |
2-butoxy-1-[4-(2-butoxyacetyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C16H30N2O4/c1-3-5-11-21-13-15(19)17-7-9-18(10-8-17)16(20)14-22-12-6-4-2/h3-14H2,1-2H3 |
Clave InChI |
OIABNNBFKLLPIG-UHFFFAOYSA-N |
SMILES |
CCCCOCC(=O)N1CCN(CC1)C(=O)COCCCC |
SMILES canónico |
CCCCOCC(=O)N1CCN(CC1)C(=O)COCCCC |
Otros números CAS |
17149-27-8 |
Sinónimos |
1,4-Bis(butoxyacetyl)piperazine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



